molecular formula C18H23F3N2OS B6474900 4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine CAS No. 2640964-02-7

4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine

Cat. No.: B6474900
CAS No.: 2640964-02-7
M. Wt: 372.5 g/mol
InChI Key: ADGGDOWMGJOZJH-UHFFFAOYSA-N
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Description

4-(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine is a synthetic small molecule characterized by a piperidine ring substituted with a 2-(trifluoromethyl)benzyl group and a thiomorpholine moiety linked via a carbonyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiomorpholine (a sulfur-containing morpholine analog) may influence solubility and binding interactions.

Properties

IUPAC Name

thiomorpholin-4-yl-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2OS/c19-18(20,21)16-6-2-1-4-14(16)12-22-7-3-5-15(13-22)17(24)23-8-10-25-11-9-23/h1-2,4,6,15H,3,5,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGGDOWMGJOZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2C(F)(F)F)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine typically involves multiple steps, starting with the preparation of the piperidine and thiomorpholine intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine and thiomorpholine moieties contribute to its binding affinity and specificity for certain receptors or enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally analogous compounds from the provided evidence, emphasizing synthetic efficiency, physicochemical properties, and substituent effects.

Structural Analogues with Trifluoromethylphenyl Groups

  • Compound 11j (): 1-(2-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea Key Features: Urea core, trifluoromethylphenyl substituent, piperazine-thiazole linkage. Yield: 88.1% (higher synthetic efficiency compared to other urea derivatives) . Molecular Weight: 534.1 [M+H]⁺ (ESI-MS), indicating moderate lipophilicity. Comparison: While the target compound lacks a urea core, both share the 2-(trifluoromethyl)phenyl group, which is known to enhance binding affinity in kinase inhibitors and GPCR modulators .
  • EP 4 374 877 A2 Compound () : Contains a pyrrolo[1,2-b]pyridazine core with trifluoromethyl and pyridyl substituents.

    • Key Features : High molecular weight (m/z 754 [M+H]⁺), pyridazine ring, and trifluoromethyl groups.
    • HPLC Retention : 1.32 minutes (QC-SMD-TFA05 conditions), suggesting rapid elution compared to bulkier analogs .
    • Comparison : The target compound’s thiomorpholine moiety may confer distinct solubility properties compared to the pyridazine system.

Sulfur-Containing Heterocycles

  • Compound 11a–11o Series (): Thiazole-linked piperazine derivatives. Key Features: Thiazole ring, hydrazinyl-2-oxoethyl side chain. Yields: 83.7–88.9% (consistent high yields across derivatives) .

Piperidine/Piperazine Derivatives

  • Example 62 () : Pyrazolo[3,4-d]pyrimidine with a piperidine-like substituent.
    • Key Features : Pyrimidine core, trifluoromethylphenyl group, and morpholine linkage.
    • Mass Spec : m/z 560.2 [M+H]⁺, lower than the target compound’s inferred molecular weight.
    • Comparison : Piperidine vs. morpholine substituents may influence target selectivity in kinase inhibition .

Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight ([M+H]⁺) Yield (%) HPLC Retention (min)
Target Compound Piperidine-thiomorpholine 2-(Trifluoromethyl)phenyl Not reported N/A N/A
11j () Urea-thiazole 2-(Trifluoromethyl)phenyl 534.1 88.1 N/A
EP 4 374 877 A2 () Pyrrolopyridazine Trifluoromethyl, pyridyl 754 N/A 1.32
Example 62 () Pyrazolopyrimidine Trifluoromethylphenyl, morpholine 560.2 46 N/A

Key Research Findings

Synthetic Efficiency : Urea derivatives () exhibit higher yields (85–89%) compared to pyrazolopyrimidines (46% in ), suggesting that the target compound’s synthesis may require optimization if yields are suboptimal .

Trifluoromethyl Impact : Trifluoromethyl groups are prevalent in patent applications () for improving pharmacokinetic profiles, likely due to enhanced metabolic stability and membrane permeability .

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